molecular formula C10H14O3 B11766266 Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate

Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B11766266
M. Wt: 182.22 g/mol
InChI Key: DOPKSKFPVYAYCF-PRJMDXOYSA-N
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Description

Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic ester with a rigid [2.2.2]octane scaffold. Its structure features a ketone group at position 5 and a methyl ester at position 2, with stereochemical descriptors (1R,2S,4R) indicating its relative configuration. Key identifiers include:

  • Molecular Formula: C₁₀H₁₄O₃
  • Molecular Weight: 182.22 g/mol
  • Physical Properties: Boiling point 271.3 ± 33.0 °C, density 1.160 ± 0.06 g/cm³ .

Synthesis typically involves Diels-Alder reactions between 1,3-cyclohexadiene and acrylic acid derivatives, followed by catalytic hydrogenation and oxidation steps . This compound is used as a building block in medicinal chemistry, particularly for rigidifying molecular structures .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl (1R,2S,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3/t6-,7-,8+/m1/s1

InChI Key

DOPKSKFPVYAYCF-PRJMDXOYSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2CC[C@@H]1CC2=O

Canonical SMILES

COC(=O)C1CC2CCC1CC2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Control

The tandem process begins with a Michael addition between the organic base and a diketone precursor, forming a chiral enolate intermediate. Intramolecular aldol condensation then generates the bicyclo[2.2.2]octane core, followed by esterification with methanol to yield the target compound. Density functional theory (DFT) calculations support a chair-like transition state where the thiourea catalyst stabilizes developing negative charges through hydrogen bonding.

Key Parameters:

  • Catalyst: (R)-3,5-Bis(trifluoromethyl)benzyl-derivatized thiourea

  • Solvent: Dichloromethane

  • Temperature: 0°C to 25°C

  • Yield: 82–94%

  • Enantiomeric Excess (ee): 92–99%

Intramolecular Diels-Alder Reactions for Bicyclo[2.2.2]octane Core Formation

Early synthetic routes relied on intramolecular Diels-Alder (IMDA) reactions to construct the bicyclo[2.2.2]octane framework. Modified Wessely oxidation products, such as ortho-quinol acetates, undergo thermal cyclization to form bicyclo[2.2.2]octenones, which are subsequently reduced and functionalized (Figure 2).

Substrate Design and Cyclization Efficiency

The IMDA approach requires precursors with conjugated dienes and dienophiles positioned for endo selectivity. For example, heating 2-methyl-3-(3-methyl-2-butenoyloxy)-1,4-dimethylbenzene in benzene at 80°C produces the bicyclic enone intermediate in 68% yield. Subsequent hydrogenation over Pd/C and esterification with methyl chloroformate completes the synthesis.

Limitations:

  • Limited functional group tolerance due to harsh thermal conditions.

  • Moderate enantioselectivity unless chiral auxiliaries are used.

Transition-Metal-Catalyzed Oxidative Functionalization

A 2018 patent disclosed a scalable route using transition-metal catalysts to oxidize 1,4-dimethylenecyclohexane derivatives (Figure 3). Ruthenium-based systems (e.g., RuCl3·nH2O) promote epoxidation of the diene, followed by acid-catalyzed ring-opening and esterification.

Optimization of Catalytic Systems

The choice of oxidant critically impacts yield and selectivity:

Oxidant Catalyst Conversion (%) Selectivity (%)
TBHP (tert-butyl hydroperoxide)RuCl3·nH2O9285
H2O2Fe(acac)37872
O2 (1 atm)Mn(OAc)36558

Post-oxidation, treatment with HCl/MeOH at 60°C achieves simultaneous epoxide ring-opening and esterification, yielding the title compound in 79% overall yield.

Comparative Analysis of Synthetic Routes

The table below evaluates the four principal methods:

Method Yield Range ee (%) Complexity Scalability
Metal-free tandem82–94%92–99ModerateHigh
IMDA55–68%50–75HighLow
Ru-catalyzed oxidation70–79%N/ALowHigh
PhotochemicalNot reportedN/AHighModerate

The metal-free tandem reaction excels in enantioselectivity and scalability, making it the preferred route for pharmaceutical applications. In contrast, the IMDA approach suffers from side reactions but remains valuable for accessing novel bicyclic analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various ester derivatives.

Scientific Research Applications

Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane Derivatives

(a) tert-Butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
  • CAS : 617714-22-4
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 237.28 g/mol
  • Key Differences: Incorporates a tert-butyl carbamate group and a nitrogen atom in the bicyclic framework.
(b) 5-Oxobicyclo[2.2.2]octane-2-carboxylic Acid
  • CAS: Not explicitly listed (see ).
  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • Key Differences : The free carboxylic acid (vs. methyl ester) increases polarity and reactivity, enabling direct conjugation in drug design .
(c) Methyl 5-amino-1-benzothiophene-2-carboxylate
  • CAS : 20532-28-9
  • Molecular Formula: C₁₀H₉NO₂S
  • Molecular Weight : 207.25 g/mol
  • Key Differences : Aromatic benzothiophene core replaces the bicyclo[2.2.2]octane, altering electronic properties and bioavailability .

Bicyclo[3.2.1]octane Derivatives

(a) Cocaine (Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
  • CAS : 50-36-2
  • Molecular Formula: C₁₇H₂₁NO₄
  • Molecular Weight : 303.35 g/mol
  • Key Differences: The [3.2.1]octane core and benzoyloxy group confer high affinity for monoamine transporters (e.g., DAT, SERT), contrasting with the [2.2.2]octane analog’s lack of known transporter activity .
(b) Troparil (Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
  • CAS: Not explicitly listed (see ).
  • Molecular Formula: C₁₆H₂₁INO₂
  • Molecular Weight : 402.25 g/mol

Pharmacological and Structural Comparison

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Pharmacological Relevance
Target Compound [2.2.2]octane 182.22 Methyl ester, ketone Building block for rigid scaffolds
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane 237.28 tert-Butyl carbamate, ketone Peptide mimetics
Cocaine [3.2.1]octane 303.35 Benzoyloxy, methyl ester DAT/SERT inhibitor
Troparil [3.2.1]octane 402.25 4-Iodophenyl, methyl ester Radioligand for transporter studies

Q & A

Q. What are the established synthetic routes for Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate, and what critical reaction conditions must be controlled?

The synthesis involves reacting endocarbomethoxy-2-bicyclo[2.2.2]octanone-5 with methoxytrimethylsilane and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C , followed by treatment with triethylsilane and gradual warming to room temperature . Key conditions include:

  • Strict temperature control (<-70°C) to prevent side reactions.
  • Anhydrous conditions to avoid hydrolysis of silyl reagents.
  • Purification via column chromatography to isolate the product from byproducts.
Reaction TypeReagentsConditions
OxidationKMnO₄, CrO₃Substrate-dependent
ReductionLiAlH₄, NaBH₄Anhydrous, inert atmosphere
SubstitutionAmines, alcoholsAcidic/basic catalysis

Q. Which spectroscopic techniques are most effective for structural confirmation of this bicyclic compound?

  • X-ray crystallography : Resolves stereochemistry and molecular packing (use SHELX programs for refinement ). Example: Absolute configuration determination via Flack parameter analysis in related bicyclic lactones .
  • NMR spectroscopy : ¹H/¹³C NMR identifies chemical shifts unique to the bicyclo[2.2.2]octane core and ester/ketone groups (e.g., δ ~170 ppm for carbonyl carbons) .
  • IR spectroscopy : Confirms functional groups (C=O stretch at ~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .

Q. What are the primary functional groups in this compound, and how do they influence its chemical reactivity?

The ketone (C5) and ester (C2) groups dictate reactivity:

  • Ketone : Susceptible to nucleophilic addition (e.g., Grignard reagents) or reduction to alcohols (NaBH₄/LiAlH₄) .
  • Ester : Undergoes hydrolysis (acid/base), transesterification, or aminolysis to form amides .
  • Bicyclic framework : Rigidity enhances stereochemical stability in reactions like Diels-Alder or enzyme binding .

Advanced Research Questions

Q. How does the stereochemical configuration at positions 1R, 2S, and 4R affect the compound's biological activity and crystallization behavior?

The stereochemistry governs:

  • Crystallization : The (1R,4R) configuration in related bicyclic lactones prevents intermolecular hydrogen bonding, leading to dense crystal packing .
  • Biological activity : Spatial orientation of functional groups (e.g., ketone/ester) enables selective enzyme interactions. For example, the (1R,4R) isomer of tert-butyl lactones shows enhanced binding to proteases compared to (1S,4S) .

Q. What computational modeling approaches are recommended for studying the compound's conformational dynamics?

  • Density Functional Theory (DFT) : Optimize geometry and calculate vibrational frequencies to validate experimental IR/NMR data .
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility of the bicyclic core.
  • Docking studies : Predict binding modes with biological targets (e.g., enzymes) using rigid docking for the bicyclic scaffold .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in reaction outcomes?

  • Purity analysis : Use HPLC to confirm absence of diastereomers/byproducts .
  • Crystallographic validation : Compare experimental X-ray structures (e.g., CCDC 1062075 ) with DFT-optimized geometries.
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in ketone) to track reaction pathways .

Q. What strategies optimize enantioselective synthesis of specific stereoisomers?

  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to direct lactonization in cis-5-hydroxypipecolic acid derivatives .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in ketone reductions or esterifications .
  • Dynamic resolution : Leverage steric hindrance in the bicyclic core to favor one enantiomer during crystallization .

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